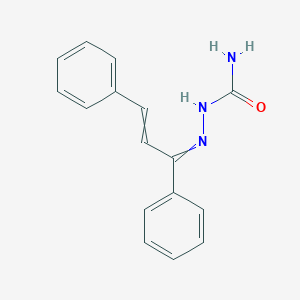
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, also known as curcumin, is a naturally occurring compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- is complex and not fully understood. It is known to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to have epigenetic effects, including the modulation of histone acetylation and DNA methylation.
Biochemische Und Physiologische Effekte
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which may help protect against oxidative stress and cellular damage. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-cancer effects, which may help prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its low toxicity and high bioavailability. Curcumin is also relatively inexpensive and widely available. However, one limitation of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its poor solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are numerous future directions for the study of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-. One area of research is the development of more effective delivery systems for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help improve its bioavailability and effectiveness. Another area of research is the identification of novel targets for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help expand its therapeutic applications. Furthermore, the use of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.
Synthesemethoden
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-diabetic effects and may be useful in the management of diabetes.
Eigenschaften
CAS-Nummer |
16983-74-7 |
|---|---|
Produktname |
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- |
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
InChI-Schlüssel |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Synonyme |
Chalcone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




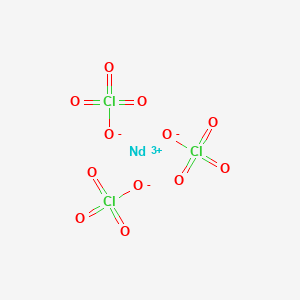



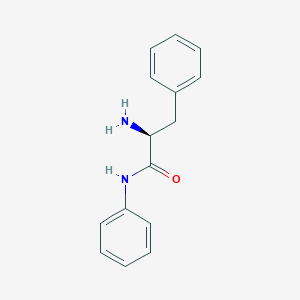
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
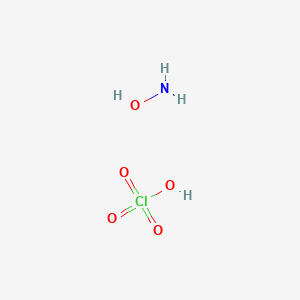
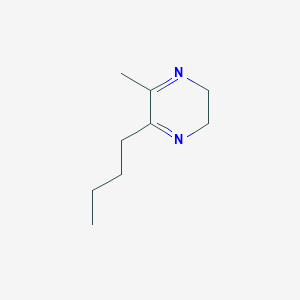
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
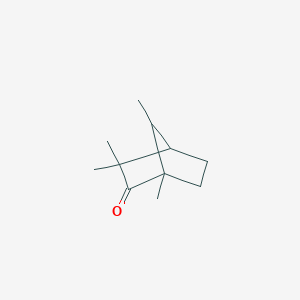
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)